molecular formula C8H18N2 B2807570 1-Isopropylpiperidin-3-amine CAS No. 857373-37-6

1-Isopropylpiperidin-3-amine

Cat. No.: B2807570
CAS No.: 857373-37-6
M. Wt: 142.246
InChI Key: IWMWQJJKTUJTHA-UHFFFAOYSA-N
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Description

1-Isopropylpiperidin-3-amine is a chemical compound with the CAS Number: 857373-37-6 . It has a molecular weight of 142.24 and its IUPAC name is 1-isopropyl-3-piperidinamine . .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H18N2 . The Inchi Code for this compound is 1S/C8H18N2/c1-7(2)10-5-3-4-8(9)6-10/h7-8H,3-6,9H2,1-2H3 .


Physical and Chemical Properties Analysis

This compound is a colourless liquid . It has a molecular weight of 142.24 and its IUPAC name is 1-isopropyl-3-piperidinamine .

Scientific Research Applications

  • Poly(β-amino esters) Synthesis and Characterization Poly(β-aminoesters) were synthesized using secondary amines, including compounds similar to 1-Isopropylpiperidin-3-amine, demonstrating noncytotoxic properties compared to conventional polymers. These polymers degraded hydrolytically in acidic and alkaline media, making them useful in a range of applications, including as synthetic transfection vectors (Lynn & Langer, 2000).

  • Catalytic Activity in Amine Synthesis Research highlights the use of isopropylamine, a similar compound, in transaminase-catalyzed reactions, important in chemo-enzymatic syntheses. This demonstrates the potential of this compound in catalytic activity, especially in the synthesis of industrially relevant amines (Dawood et al., 2018).

  • Use in Protective Group of Amines 1-Isopropylallyloxycarbonyl (IPAoc), closely related to this compound, has been used as a protective group for amines. Its removal by a palladium-phosphine catalyst indicates potential applications in peptide synthesis and organic chemistry (Minami, Yuhara, & Tsuji, 1987).

  • Bioorthogonal Chemical Caging The study of 3-isocyanopropyl derivatives, closely related to this compound, in bioorthogonal reactions highlights their potential as chemical caging moieties. This has implications for drug delivery and chemical biology (Tu et al., 2018).

  • Chemiluminescent Reagent Quantitation Research involving amines similar to this compound has explored their use in chemiluminescent reagents for quantitation in flowing streams. This could have implications in analytical chemistry, particularly in the detection of various analytes (Lee & Nieman, 1995).

  • Fluorescence Enhancement Studies Studies on the fluorescence enhancement of aminostilbene derivatives, which are structurally related to this compound, provide insights into the photochemical behavior of these compounds. This is significant for applications in materials science and photochemistry (Yang, Chiou, & Liau, 2002).

  • CO2 Capture by Task-Specific Ionic Liquid The reaction of compounds structurally similar to this compound with CO2 indicates potential applications in environmental technology, specifically for CO2 capture and sequestration (Bates et al., 2002).

  • Biosynthesis of Chiral Amines A novel (R)-selective transaminase from Actinobacteria sp., utilizing substrates like this compound, demonstrates the potential for efficient biosynthesis of chiral amines, important in pharmaceutical applications (Tang, Zhang, Ye, & Zheng, 2019).

Safety and Hazards

This compound may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves, clothing, and eye/face protection .

Future Directions

Piperidine derivatives, including 1-Isopropylpiperidin-3-amine, could potentially play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

1-propan-2-ylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)10-5-3-4-8(9)6-10/h7-8H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMWQJJKTUJTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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